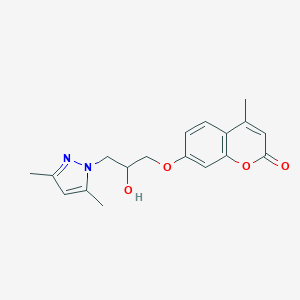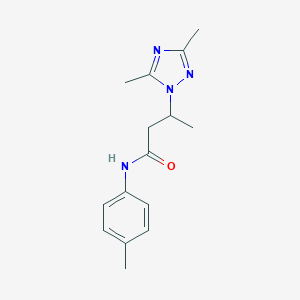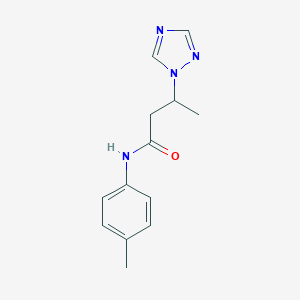
4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide
Vue d'ensemble
Description
4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPB belongs to the class of sulfonamides and has a pyridine ring attached to the benzene ring.
Mécanisme D'action
4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide inhibits the activity of carbonic anhydrase IX by binding to its active site and blocking its function. Carbonic anhydrase IX plays a crucial role in the regulation of pH in cancer cells, and its inhibition leads to a decrease in pH, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells, induces apoptosis (programmed cell death), and reduces tumor size and metastasis. 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide also reduces the expression of hypoxia-inducible factor 1-alpha, a protein that is associated with tumor growth and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide in lab experiments is its high potency and specificity for carbonic anhydrase IX. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of using 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase IX. Another area of research is the investigation of the potential use of 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Furthermore, the potential use of 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide in the treatment of other diseases, such as glaucoma and osteoporosis, is also an area of interest for future research.
Conclusion:
In conclusion, 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide is a promising compound with potential therapeutic applications in the treatment of cancer. Its ability to inhibit the activity of carbonic anhydrase IX makes it a promising candidate for the development of novel cancer therapies. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide involves the reaction of 4-methoxy-2,3-dimethyl-benzene-sulfonyl chloride with 2-pyridinemethanamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide as a white solid with a yield of approximately 70%.
Applications De Recherche Scientifique
4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide works by inhibiting the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many cancer cells and is associated with tumor growth and metastasis.
Propriétés
IUPAC Name |
4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11-12(2)15(8-7-14(11)20-3)21(18,19)17-10-13-6-4-5-9-16-13/h4-9,17H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYSNQFGOMRSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=CC=CC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325525 | |
| Record name | 4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
CAS RN |
701288-77-9 | |
| Record name | 4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide](/img/structure/B500347.png)
![N-(3,4-dichlorophenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B500352.png)
![N-(3,4-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide](/img/structure/B500355.png)
![N-(3,4-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide](/img/structure/B500356.png)
![N-(2,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B500357.png)
![7-(3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B500358.png)


![7-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B500363.png)

![3-(3,5-dimethylphenoxy)-7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-4H-chromen-4-one](/img/structure/B500365.png)


